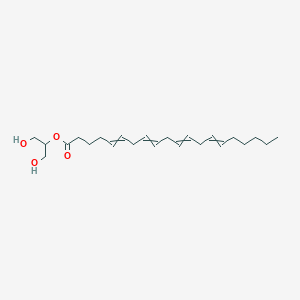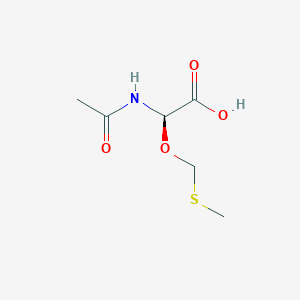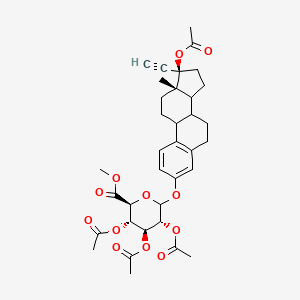
1,3-dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate is a chemical compound with the molecular formula C23H38O4. It is an ester derived from eicosatetraenoic acid and glycerol. This compound is known for its role as an endogenous metabolite and has significant biological and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate typically involves the esterification of eicosatetraenoic acid with glycerol. The reaction is usually catalyzed by an acid or base. Commonly used catalysts include sulfuric acid or sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of immobilized enzymes as catalysts is also explored to enhance the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, resulting in saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as alcohols and amines are used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Hydroperoxides and epoxides.
Reduction: Saturated esters.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: The compound is studied for its role as an endogenous metabolite and its interactions with biological membranes.
Medicine: Research is ongoing to explore its potential anti-inflammatory and antioxidant properties.
Industry: It is used in the formulation of cosmetics and pharmaceuticals due to its emollient properties.
Mecanismo De Acción
The mechanism of action of 1,3-dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate involves its interaction with cellular membranes and receptors. It acts as an agonist for cannabinoid receptors, leading to various physiological effects. The compound modulates the activity of enzymes involved in lipid metabolism and signaling pathways, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dihydroxypropan-2-yl icosa-5,8,11,14,17-pentaenoate: This compound has an additional double bond compared to 1,3-dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate.
1,3-Dihydroxypropan-2-yl icosa-5,8,11-trienoate: This compound has fewer double bonds, making it less unsaturated.
Uniqueness
This compound is unique due to its specific arrangement of double bonds, which imparts distinct chemical and biological properties. Its ability to interact with cannabinoid receptors and modulate lipid metabolism sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C23H38O4 |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
1,3-dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3 |
Clave InChI |
RCRCTBLIHCHWDZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[1-Bis(2-methylphenyl)phosphanylethyl]cyclopenta-2,4-dien-1-yl]-ditert-butylphosphane;cyclopentane;iron](/img/structure/B15286668.png)
![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid](/img/structure/B15286675.png)
![10-amino-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B15286685.png)



![1-phenyl-N-[1-[4-(trifluoromethyl)phenyl]ethyl]ethanamine;phthalic acid](/img/structure/B15286711.png)


![Methyl 3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B15286722.png)


![sodium;2-[[2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate](/img/structure/B15286734.png)

